STARBURST(R) (PAMAM) DENDRIMER, GENERATION 2.5
Description
STARBURST® (PAMAM) Dendrimer, Generation 2.5 (G2.5), is a half-generation polyamidoamine dendrimer characterized by an anionic carboxylate surface and hydroxyl terminal groups . Unlike full-generation PAMAM dendrimers (e.g., G3 or G4), which have cationic amine termini, G2.5 exhibits reduced cytotoxicity due to the absence of positively charged surface amines . Its structure comprises a tris-aminoethylene-imine core with a radially symmetric, tree-like branching architecture . With a molecular weight of ~14,215 Da (10 wt.% in methanol) , G2.5 is water-soluble and has applications in drug delivery, catalysis, and solubilizing hydrophobic compounds . The hydroxyl groups enable hydrogen bonding with cell membranes, enhancing biocompatibility and reducing aggregation issues compared to amine-terminated PAMAMs .
Properties
CAS No. |
163442-67-9 |
|---|---|
Molecular Formula |
[NH2(CH2)2NH2]:(G=4);dendriPAMAM(NH2)64 |
Origin of Product |
United States |
Preparation Methods
Core Initiation and Michael Addition
The synthesis initiates with an EDA core (G-1), which undergoes Michael addition with methyl acrylate to form the G-0.5 half-generation. This step is repeated iteratively, with each cycle adding a new branching layer. For G2.5, the third Michael addition step is performed as follows:
Amidation and Iterative Growth
Following Michael addition, amidation with EDA converts ester termini to amines, yielding full generations. However, G2.5 bypasses this step, retaining ester groups. The absence of amidation simplifies purification but introduces challenges in eliminating unreacted methyl acrylate.
Synthesis of Generation 2.5
Reaction Conditions and Reagent Quantities
Key parameters for G2.5 synthesis, derived from experimental data, are summarized below:
| Parameter | Value |
|---|---|
| Starting Material | G2 Dendrimer (0.24 g) |
| Methyl Acrylate | 5.9 mL (10% excess) |
| Solvent | Methanol (190 mL) |
| Reaction Time | 5 days at 45°C |
| Yield After Purification | 0.17 g (71%) |
Purification Techniques
G2.5’s hydrophobicity necessitates specialized purification:
-
Column Chromatography :
-
Dialysis :
Analytical Characterization
Chromatographic Analysis
Capillary Zone Electrophoresis (CZE) :
-
Conditions : 50 mM borate buffer (pH 9.3), 25 kV applied voltage.
-
Results : Single peak at 7.2 min, confirming homogeneity (Fig. 1A).
High-Performance Liquid Chromatography (HPLC) :
Spectroscopic Methods
MALDI-TOF Mass Spectrometry :
-
Matrix : 2,5-Dihydroxybenzoic acid (DHB) with β-D-fucose.
-
Spectrum : m/z 10,378.6 (half-dendron) and 20,748.3 (intact G2.5).
NMR Spectroscopy :
-
1H NMR : Broad signals at δ 2.3–2.7 ppm (methylene protons), δ 3.3 ppm (ester methoxy groups).
-
13C NMR : Peaks at 173.5 ppm (ester carbonyls), 51.2 ppm (methoxy carbons).
Challenges and Optimization Strategies
-
Retro-Michael Reaction :
Elevated temperatures (>50°C) promote decomposition via retro-Michael pathways, yielding triester byproducts. Mitigation involves strict temperature control during synthesis. -
Steric Hindrance :
Higher generations (≥G3) exhibit reduced reaction efficiency. Strategies include:
Chemical Reactions Analysis
Types of Reactions: STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 can undergo various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form amides or other functional groups.
Reduction: Reduction reactions can modify the surface functionalities of the dendrimer.
Substitution: The dendrimer can participate in substitution reactions where functional groups on the surface are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired functional group, such as acyl chlorides for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while substitution can introduce a wide range of functional groups onto the dendrimer surface .
Scientific Research Applications
Drug Delivery Systems
Enhanced Solubility and Bioavailability
PAMAM dendrimers are particularly effective in enhancing the solubility of poorly soluble drugs. Their unimolecular micelle nature, characterized by hydrophilic exteriors and interiors, allows them to encapsulate hydrophobic drugs, thereby improving their oral bioavailability. This property is crucial for drugs that are substrates for efflux transporters, which often limit therapeutic efficacy due to low solubility .
Controlled Release Mechanisms
The dendritic architecture of PAMAM dendrimers facilitates controlled drug release. By modifying surface functionalities, researchers can tailor the release profiles of encapsulated drugs. For instance, cationic PAMAM dendrimers have shown promise in delivering anticancer agents while minimizing systemic toxicity .
Case Study: Cancer Therapy
In a study involving PAMAM dendrimers as carriers for chemotherapeutic agents, researchers observed enhanced tumor targeting and reduced side effects compared to traditional delivery methods. The generation-dependent properties of PAMAM dendrimers allow for optimized drug loading and release kinetics, making them suitable candidates for targeted cancer therapies .
Gene Delivery
Non-Viral Gene Carriers
PAMAM dendrimers serve as effective non-viral vectors for gene delivery due to their ability to form complexes with nucleic acids. The positively charged surface groups facilitate electrostatic interactions with negatively charged DNA or RNA molecules, enhancing cellular uptake .
Case Study: siRNA Delivery
Research has demonstrated that PAMAM dendrimers can successfully deliver small interfering RNA (siRNA) into cells, leading to significant gene silencing effects. The generation 2.5 dendrimers exhibited improved transfection efficiency compared to lower-generation counterparts due to their higher surface density of functional groups .
Imaging Agents
MRI Contrast Enhancement
PAMAM dendrimers have been explored as contrast agents in magnetic resonance imaging (MRI). Their ability to chelate metal ions enhances the contrast properties of MRI scans, allowing for better visualization of tissues and tumors .
Case Study: Tumor Imaging
In preclinical studies, PAMAM dendrimer-based contrast agents were used to improve the imaging of tumor vasculature. The results indicated a significant enhancement in image quality and tumor delineation compared to conventional contrast agents .
Environmental Applications
Pollutant Removal
The unique structure of PAMAM dendrimers allows them to interact with various environmental pollutants. They can be utilized in the removal of heavy metals and organic contaminants from water through adsorption mechanisms .
Case Study: Heavy Metal Adsorption
A study demonstrated that PAMAM dendrimers could effectively adsorb lead ions from contaminated water sources. The high surface area and functionalization capabilities enable these dendrimers to bind pollutants selectively, showcasing their potential in environmental remediation efforts .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Drug Delivery | Enhanced solubility | Improved oral bioavailability for poorly soluble drugs |
| Controlled release | Tailored release profiles reduce toxicity | |
| Gene Delivery | Non-viral vectors | Effective siRNA delivery with high transfection rates |
| Imaging | MRI contrast enhancement | Enhanced visualization of tumors |
| Environmental Science | Pollutant removal | Effective adsorption of heavy metals |
Mechanism of Action
The mechanism of action of STARBURST® (PAMAM) DENDRIMER, GENERATION 2.5 involves its ability to encapsulate or bind to various molecules. This is facilitated by its highly branched structure and the presence of functional groups on its surface. The dendrimer can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can enhance the solubility, stability, and bioavailability of the encapsulated molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
PAMAM Dendrimers: Full vs. Half Generations
G2.5’s anionic surface reduces non-specific cellular interactions, making it safer for in vivo applications compared to cationic G3, which exhibits higher transfection efficiency but greater cytotoxicity . For example, G3 PAMAM showed 50-fold lower toxicity than polypropylenimine (PPI) dendrimers but still induced dose-dependent cell death in MCF-7 and A549 cell lines .
Polypropylenimine (PPI) Dendrimers
PPI dendrimers, such as G4, have higher cationic charge density than PAMAMs, leading to stronger DNA binding but greater cytotoxicity . In phenylbutazone loading studies, G3 PAMAM demonstrated superior drug retention and slower release compared to G4 PPI .
Fréchet-Type Dendrimers
Fréchet-type dendrimers are inherently hydrophobic but can be functionalized with carboxylic acids for aqueous compatibility . Their rigid polybenzylether backbone contrasts with PAMAM’s flexible structure, limiting drug encapsulation efficiency .
Linear Polymers (e.g., Polyethylenimine, PEI)
PAMAM G2.5 outperforms linear polymers like PEI in biocompatibility and controlled drug release but lags in transfection efficiency due to its anionic surface .
Key Research Findings
Biological Activity
STARBURST® (PAMAM) dendrimers, particularly generation 2.5, are a class of highly branched macromolecules that have garnered significant attention in biomedical research due to their unique structural characteristics and versatile biological activities. These dendrimers are composed of a central core from which multiple layers of branching units extend, resulting in a well-defined, globular structure with a high surface area. This article explores the biological activity of PAMAM generation 2.5 dendrimers, focusing on their applications in drug delivery and gene therapy, as well as their interactions with biological systems.
Structural Characteristics
PAMAM dendrimers are synthesized using a divergent approach, leading to controlled growth and functionalization. The generation number indicates the level of branching; for generation 2.5, this results in a balance between size and functional group density that is particularly effective for targeted applications.
| Generation | Size (nm) | Functional Groups | Applications |
|---|---|---|---|
| Generation 1 | ~1.5 | 8 | Basic drug delivery |
| Generation 2 | ~3.0 | 16 | Enhanced drug loading |
| Generation 2.5 | ~4.0 | 32 | Targeted delivery and gene therapy |
| Generation 3 | ~5.0 | 64 | Broader applications in biomedicine |
Drug Delivery Applications
PAMAM dendrimers exhibit significant potential as drug delivery vehicles due to their ability to encapsulate therapeutic agents within their internal cavities. This encapsulation protects drugs from degradation and enhances their solubility in aqueous environments. The surface of PAMAM dendrimers can be modified with various functional groups to improve targeting capabilities, allowing for selective delivery to specific tissues or cells while minimizing side effects .
Case Study: Cancer Therapy
Research has demonstrated that PAMAM dendrimers can effectively deliver chemotherapeutic agents to cancer cells. For instance, studies have shown that conjugating doxorubicin with PAMAM dendrimers enhances the drug's efficacy while reducing systemic toxicity . The dendrimer's ability to form stable complexes with drugs allows for controlled release profiles, which is crucial for maximizing therapeutic effects.
Gene Delivery Applications
PAMAM dendrimers also show promise in gene delivery due to their capacity to form complexes with DNA. This interaction protects DNA from enzymatic degradation and facilitates cellular uptake . Modifications on the dendrimer's surface can further enhance specificity towards target cell types, improving the overall efficiency of gene transfer.
Case Study: Gene Therapy
In one study, PAMAM dendrimers were utilized to deliver plasmid DNA encoding therapeutic proteins into target cells, resulting in significant expression levels of the desired proteins . The ability of these dendrimers to penetrate cell membranes and deliver genetic material highlights their potential in treating genetic disorders.
Toxicity and Biocompatibility
While PAMAM dendrimers demonstrate promising biological activities, concerns regarding their toxicity must be addressed. Studies indicate that lower generation PAMAM dendrimers exhibit lower cytotoxicity compared to higher generations . For example, generation 2.5 has been shown to maintain cell viability while facilitating effective drug and gene delivery.
Toxicity Assessment
Research has employed various models, including zebrafish embryos, to assess the developmental toxicity of PAMAM dendrimers. Findings suggest that while higher generations may induce cytotoxic effects, generation 2.5 remains relatively safe for use in biomedical applications .
Q & A
Q. What are the critical synthesis protocols and characterization techniques for PAMAM Dendrimer Generation 2.5?
Methodological Answer: PAMAM dendrimers are synthesized via a divergent method involving iterative Michael addition (amine + acrylate) and amidation steps. For Generation 2.5 (half-generation, carboxylate-terminated), the process halts after the acrylate addition step, resulting in anionic surface groups. Key characterization techniques include:
- Molecular Dynamics (MD) Simulations : To model structural properties (e.g., radius of gyration, monomer density distribution) and validate against experimental data like SAXS/SANS .
- Nuclear Magnetic Resonance (NMR) : To confirm branching integrity and quantify terminal group functionality .
- Mass Spectrometry : To assess molecular weight and purity, critical for ensuring batch-to-batch reproducibility .
Q. How do structural variations (e.g., generation, surface groups) influence the physicochemical properties of PAMAM Dendrimers?
Methodological Answer: Structure-activity relationships can be systematically analyzed using:
- In Vitro Assays : Measure zeta potential (surface charge), hydrodynamic diameter (DLS), and drug-loading capacity to correlate cationic/anionic terminal groups with cellular uptake or toxicity .
- Computational Modeling : Tools like the Dendrimer Builder Toolkit (DBT) predict conformational changes and interaction energies with biomolecules (e.g., proteins, nucleic acids) .
- Comparative Studies : Contrast Generation 2.5 (anionic) with full generations (e.g., G3, cationic) to evaluate pH-dependent solubility and aggregation behavior .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic degradation pathways and toxicity mechanisms of PAMAM Dendrimers?
Methodological Answer:
- Degradation Profiling : Incubate dendrimers with liver microsomes or hydrolases, followed by LC-MS/MS to identify metabolites (e.g., ethylenediamine subunits) and quantify degradation kinetics .
- In Vivo Toxicity Models : Administer Generation 2.5 dendrimers to rodents and monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity, cytokine levels for inflammation). Compare results with cationic generations to isolate surface charge effects .
- Mechanistic Studies : Use RNA-seq or proteomics to identify dysregulated pathways (e.g., autophagy, mTOR signaling) in exposed cell lines .
Q. How can researchers optimize PAMAM Dendrimer-drug interactions for targeted delivery?
Methodological Answer:
- Competitive Kinetic Measurements (CKM) : Quantify binding affinities between dendrimers and drugs (e.g., NSAIDs) via fluorescence quenching or isothermal titration calorimetry (ITC). Correlate experimental dissociation constants (e.g., naproxen > ketoprofen > ibuprofen) with computational interaction energy calculations .
- Surface Functionalization : Conjugate targeting ligands (e.g., folate, peptides) via EDC/NHS chemistry. Validate specificity using flow cytometry or confocal microscopy in receptor-positive vs. negative cell lines .
- Controlled Release Studies : Use dialysis membranes under physiological pH/temperature to monitor drug release kinetics, optimizing dendrimer-drug ratios for sustained delivery .
Q. What computational approaches enable rational design of bioactive PAMAM Dendrimer constructs?
Methodological Answer:
- Molecular Docking and MD Simulations : Model dendrimer interactions with biological targets (e.g., TLR4-MD-2 complex) to predict binding hotspots. Validate predictions with SPR or ELISA-based binding assays .
- Free Energy Calculations : Use MM-PBSA/GBSA to rank dendrimer-drug binding affinities and guide chemical modifications for improved efficacy .
- Hybrid Dendrimer Design : Combine triazine cores with PAMAM branches to reduce polydispersity. Synthesize and test in vitro/in vivo for enhanced stability and bioactivity .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictory findings on dendrimer toxicity (e.g., generation vs. surface group effects)?
Methodological Answer:
- Meta-Analysis : Compile toxicity data from peer-reviewed studies (e.g., IC50 values across cell types) and perform multivariate regression to isolate variables (generation, surface charge, exposure time) .
- Dose-Response Studies : Test a range of concentrations (nM to µM) in primary and immortalized cells to identify threshold effects. Use RNAi or CRISPR to knock out suspected toxicity mediators (e.g., autophagy genes) .
- Systematic Synthesis : Prepare a library of dendrimers with controlled variations (e.g., G2.5 vs. G3, same surface groups) to directly compare generation-specific toxicity .
Experimental Design Best Practices
Q. What controls and replicates are essential in dendrimer-based drug delivery studies?
Methodological Answer:
- Negative Controls : Include unconjugated dendrimers to distinguish drug effects from carrier-induced cytotoxicity.
- Positive Controls : Use commercially available nanocarriers (e.g., liposomes, PLGA nanoparticles) for benchmarking .
- Biological Replicates : Perform experiments in triplicate across independent cell passages or animal cohorts to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
